((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride
CAS No.: 39262-22-1
Cat. No.: VC20763468
Molecular Formula: C10H15ClO3S
Molecular Weight: 250.74 g/mol
* For research use only. Not for human or veterinary use.
![((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride - 39262-22-1](/images/no_structure.jpg)
CAS No. | 39262-22-1 |
---|---|
Molecular Formula | C10H15ClO3S |
Molecular Weight | 250.74 g/mol |
IUPAC Name | [(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride |
Standard InChI | InChI=1S/C10H15ClO3S/c1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h7H,3-6H2,1-2H3/t7-,10-/m0/s1 |
Standard InChI Key | BGABKEVTHIJBIW-XVKPBYJWSA-N |
Isomeric SMILES | CC1([C@H]2CC[C@@]1(C(=O)C2)CS(=O)(=O)Cl)C |
SMILES | CC1(C2CCC1(C(=O)C2)CS(=O)(=O)Cl)C |
Canonical SMILES | CC1(C2CCC1(C(=O)C2)CS(=O)(=O)Cl)C |
Overview of ((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride
((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride is a chemical compound with significant applications in organic synthesis and medicinal chemistry. It is known for its role as a sulfonyl chloride derivative, which can be utilized in various chemical reactions, particularly in the formation of sulfonamides and other sulfonyl-containing compounds.
Chemical Identification
-
IUPAC Name: [(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride
-
CAS Number: 39262-22-1
-
Molecular Formula: C10H15ClO3S
-
Molecular Weight: 250.74 g/mol
Structural Information
The compound's structure can be represented using various notations:
-
InChI: InChI=1S/C10H15ClO3S/c1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h7H,3-6H2,1-2H3/t7-,10-/m0/s1
-
SMILES: CC1([C@H]2CC[C@@]1(C(=O)C2)CS(=O)(=O)Cl)C
Synthesis Methods
((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride can be synthesized through several methods involving the reaction of camphor derivatives with chlorosulfonic acid or by direct sulfonation of the corresponding alcohols or ketones.
Applications
This compound is primarily used in:
-
Organic Synthesis: As a reagent for the introduction of sulfonyl groups into organic molecules.
-
Medicinal Chemistry: In the development of pharmaceuticals where sulfonamide functionalities are required.
Safety and Handling
Given its classification as a hazardous material, proper safety measures should be taken when handling ((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride:
Hazard Classification
The compound is labeled with the signal word "Danger" due to its corrosive nature and potential health risks upon exposure.
Recommended Safety Measures
-
Use personal protective equipment (PPE), including gloves and goggles.
-
Work in a well-ventilated area or fume hood to avoid inhalation of vapors.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume